molecular formula C20H17ClN6O3 B2693993 N-(4-chlorophenyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 896677-97-7

N-(4-chlorophenyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2693993
CAS No.: 896677-97-7
M. Wt: 424.85
InChI Key: JTDJTOXWAHLHNH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a synthetic chemical compound featuring a complex triazolopyrimidine core structure. This scaffold is related to other documented [1,2,3]triazolo[4,5-d]pyrimidin-7-one derivatives, which are of significant interest in medicinal chemistry and drug discovery research . The molecular structure incorporates both 4-chlorophenyl and 4-ethoxyphenyl substituents, which are common pharmacophores known to influence a compound's bioavailability, target binding affinity, and overall metabolic stability. Compounds based on the triazolopyrimidine scaffold are frequently investigated for their potential as kinase inhibitors or enzyme modulators due to their ability to compete with ATP for binding sites . Researchers may explore this specific molecule as a key intermediate in synthetic pathways or as a candidate for high-throughput screening in the development of novel therapeutic agents. The presence of the acetamide linker offers a potential site for further chemical modification, allowing for the creation of a series of analogs for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O3/c1-2-30-16-9-7-15(8-10-16)27-19-18(24-25-27)20(29)26(12-22-19)11-17(28)23-14-5-3-13(21)4-6-14/h3-10,12H,2,11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDJTOXWAHLHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of anticancer and anticonvulsant effects. This article explores the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C20H17ClN6O3C_{20}H_{17}ClN_{6}O_{3}, with a molecular weight of 424.8 g/mol. The compound features a triazolopyrimidine core that is substituted with chlorophenyl and ethoxyphenyl groups, contributing to its biological activity.

PropertyValue
Molecular FormulaC20H17ClN6O3
Molecular Weight424.8 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the triazolopyrimidine scaffold. For instance, derivatives exhibiting similar structures have shown promising activity against various cancer cell lines. The National Cancer Institute (NCI) has conducted evaluations demonstrating that certain triazolopyrimidine derivatives possess broad-spectrum anticancer activity.

The anticancer activity of this compound likely involves:

  • Cell Cycle Arrest : Many compounds in this class induce cell cycle arrest at specific phases (e.g., G2/M phase), which is crucial for halting cancer cell proliferation.
  • Apoptosis Induction : Mechanistic studies indicate that these compounds can trigger apoptosis in cancer cells through pathways involving caspase activation.

Anticonvulsant Activity

In addition to its anticancer properties, this compound may exhibit anticonvulsant activity . Research on structurally similar triazolopyrimidine derivatives has shown effectiveness in seizure models.

Efficacy Studies

Studies have reported that certain triazolopyrimidine derivatives demonstrate significant protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). These findings suggest a potential therapeutic application in epilepsy.

Case Studies and Research Findings

  • Anticancer Evaluation : A study evaluated various pyrimidine-based compounds for their anticancer properties against multiple cell lines. The results indicated that some derivatives had IC50 values as low as 1.42 µM against specific cancer types, showcasing their effectiveness in inhibiting tumor growth .
  • Anticonvulsant Effects : Another investigation into triazolopyrimidines revealed that certain compounds exhibited median effective doses (ED50) significantly lower than traditional antiepileptic drugs like carbamazepine and valproate .

Comparison with Similar Compounds

Structural Analog: Compound 24

Key Structural Differences :

  • Core Heterocycle: Compound 24 features a pyrido-thieno-pyrimidinone scaffold, whereas the target compound has a triazolo-pyrimidinone core.
  • Substituents: Acetamide Group: Both compounds share an acetamide moiety, but the target compound’s 4-chlorophenyl group differs from Compound 24’s phenylamino substituent. Additional Groups: Compound 24 includes a 7-methyl group and a tetrahydro-pyrido ring, which may influence solubility and conformational flexibility.

Implications of Structural Variations

  • Bioactivity : The triazole ring may offer stronger hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors) compared to the thiophene ring. The 4-chlorophenyl group could enhance target affinity via halogen bonding, a feature absent in Compound 24.
  • Metabolic Stability : The ethoxy group in the target compound may slow oxidative metabolism relative to Compound 24’s methyl group.

Research Findings and Limitations

  • Available Data: Compound 24’s synthesis (acetyl chloride in pyridine, 73% yield) and characterization (IR, NMR, elemental analysis) are well-documented .
  • Knowledge Gaps: The target compound’s synthesis route, bioactivity, and pharmacokinetic properties remain uncharacterized in the provided evidence.

Q & A

Q. What are the established synthetic routes for this compound, and what intermediates are critical for its formation?

The synthesis typically involves multi-step reactions, including cyclocondensation and coupling strategies. For example:

  • Triazolopyrimidinone core formation : Cyclization of nitroarenes or nitroalkenes using palladium catalysts (e.g., Pd/C) with formic acid derivatives as CO surrogates can generate the fused triazole-pyrimidine scaffold .
  • Acetamide linkage : Reaction of chloroacetamide derivatives with intermediates containing free amine groups under basic conditions (e.g., K₂CO₃ in DMF) is a common step . Key intermediates include hydrazonoyl chlorides (for triazole ring formation) and substituted pyrimidinones. Purification often involves column chromatography and recrystallization.

Q. How is the structural identity of this compound confirmed in research settings?

  • X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and stereochemistry, as demonstrated in structurally similar compounds (e.g., ethyl 3-(4-chlorophenyl)-pyrimidine derivatives) .
  • Spectroscopic methods :
  • NMR : 1^1H and 13^{13}C NMR verify substituent environments (e.g., ethoxy group protons at δ ~1.3–1.5 ppm, aromatic protons at δ ~6.8–8.2 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. What strategies optimize regioselectivity during triazolo ring formation?

  • Catalyst selection : Palladium-catalyzed reductive cyclization (e.g., Pd(OAc)₂ with PPh₃ ligands) enhances regiocontrol by stabilizing transition states .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C favor cyclization over side reactions .
  • Directing groups : Electron-withdrawing substituents (e.g., chloro or ethoxy groups) on precursors guide ring closure .

Q. How can computational methods predict the compound’s bioactivity and guide SAR studies?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity with biological targets .
  • Molecular docking : Simulates binding interactions with enzymes (e.g., kinase inhibitors) by aligning the triazolopyrimidinone core in active sites .
  • Comparative SAR : Replacing the 4-ethoxyphenyl group with fluorophenyl or trifluoromethyl analogs improves metabolic stability, as seen in related compounds .

Q. What analytical challenges arise in resolving spectral data contradictions?

  • Overlapping NMR signals : Use 2D techniques (e.g., HSQC, HMBC) to assign coupled protons and carbons, especially in aromatic regions .
  • Polymorphism in X-ray data : Compare experimental crystallographic data (e.g., CCDC entries) with computational models to validate lattice packing .

Methodological Notes

  • Avoiding common pitfalls : Ensure anhydrous conditions during palladium-catalyzed steps to prevent catalyst deactivation .
  • Reproducibility : Pre-purify intermediates (e.g., via recrystallization) to minimize side products in final steps .

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